

# Application Notes and Protocols: PU139

## Treatment for Cancer Cells

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### Compound of Interest

Compound Name: PU139

Cat. No.: B1678330

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## Introduction

**PU139** is a potent, cell-permeable, pan-histone acetyltransferase (HAT) inhibitor. It belongs to the pyridoisothiazolone class of compounds and has demonstrated anti-neoplastic activity in a range of cancer cell lines. By inhibiting multiple HATs, **PU139** disrupts the acetylation of histone and non-histone proteins, leading to the downregulation of genes involved in cell proliferation and survival. These application notes provide a summary of the quantitative data regarding **PU139**'s activity and detailed protocols for its use in cancer cell research.

## Data Presentation

**Table 1: Inhibitory Activity of PU139 against Histone Acetyltransferases (HATs)**

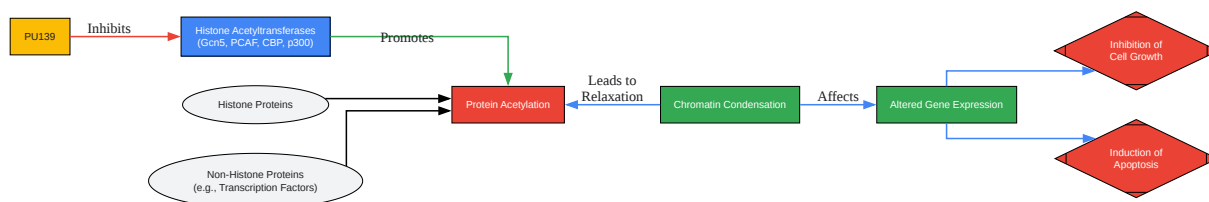
Target HAT	IC50 (μM)
Gcn5	8.39
p300/CBP-associated factor (PCAF)	9.74
CREB-binding protein (CBP)	2.49
p300	5.35

## Table 2: Growth Inhibition (GI50) of PU139 in Human Cancer Cell Lines

Cell Line	Cancer Type	GI50 (μM)	Treatment Duration
A431	Epidermoid Carcinoma	<60	72 hours
A549	Lung Adenocarcinoma	<60	72 hours
A2780	Ovarian Carcinoma	<60	72 hours
HepG2	Hepatocellular Carcinoma	<60	72 hours
SW480	Colon Adenocarcinoma	<60	72 hours
U-87 MG	Glioblastoma	<60	72 hours
HCT116	Colon Carcinoma	<60	72 hours
SK-N-SH	Neuroblastoma	<60	72 hours
MCF7	Breast Carcinoma	<60	72 hours
HL-60	Promyelocytic Leukemia	Not specified	72 hours
LNCaP	Prostate Cancer	36.2	72 hours

Note: The precise GI50 values for many cell lines were reported as less than 60 μM in the available literature.

## Signaling Pathway and Mechanism of Action



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Caption: Mechanism of action of **PU139** as a pan-HAT inhibitor.

## Experimental Protocols

The following are detailed protocols for key experiments to assess the effects of **PU139** on cancer cells.

### Cell Viability Assessment using Sulforhodamine B (SRB) Assay

This assay determines cell density based on the measurement of cellular protein content.

Materials:

- **PU139** stock solution (e.g., in DMSO)
- Complete cell culture medium
- 96-well plates
- Trichloroacetic acid (TCA), cold 10% (w/v)
- Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid)

- 1% Acetic acid solution
- 10 mM Tris base solution, pH 10.5
- Microplate reader

Procedure:

- Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100  $\mu$ L of complete medium. Incubate for 24 hours at 37°C in a 5% CO<sub>2</sub> incubator.
- **PU139** Treatment: Prepare serial dilutions of **PU139** in complete medium. Add 100  $\mu$ L of the diluted **PU139** solutions to the respective wells. Include a vehicle control (e.g., DMSO) and a no-treatment control.
- Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
- Cell Fixation: Gently add 50  $\mu$ L of cold 10% TCA to each well and incubate at 4°C for 1 hour.
- Washing: Carefully wash the plate five times with deionized water and allow it to air dry completely.
- Staining: Add 50  $\mu$ L of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.
- Destaining: Quickly wash the plate five times with 1% acetic acid to remove unbound dye. Allow the plate to air dry.
- Solubilization: Add 200  $\mu$ L of 10 mM Tris base solution to each well to solubilize the protein-bound dye.
- Absorbance Measurement: Read the absorbance at 510 nm using a microplate reader.
- Data Analysis: Calculate the percentage of cell growth inhibition relative to the vehicle control.

## Apoptosis Analysis by Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

- **PU139** stock solution
- 6-well plates
- Phosphate-buffered saline (PBS)
- Trypsin-EDTA
- Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
- Flow cytometer

Procedure:

- **Cell Seeding and Treatment:** Seed cells in 6-well plates and treat with various concentrations of **PU139** for 24, 48, or 72 hours. Include appropriate controls.
- **Cell Harvesting:** Collect both floating and adherent cells. For adherent cells, wash with PBS and detach using Trypsin-EDTA. Combine all cells from each well.
- **Washing:** Centrifuge the cell suspension at 300 x g for 5 minutes and wash the cell pellet twice with cold PBS.
- **Resuspension:** Resuspend the cell pellet in 1X Binding Buffer at a concentration of  $1 \times 10^6$  cells/mL.
- **Staining:** Transfer 100  $\mu$ L of the cell suspension to a flow cytometry tube. Add 5  $\mu$ L of Annexin V-FITC and 5  $\mu$ L of PI. Gently vortex and incubate for 15 minutes at room temperature in the dark.

- Dilution: Add 400 µL of 1X Binding Buffer to each tube.
- Flow Cytometry Analysis: Analyze the samples on a flow cytometer within 1 hour of staining.

## Histone Acetylation Analysis by Western Blotting

This protocol details the extraction of histones and subsequent analysis of acetylation levels.

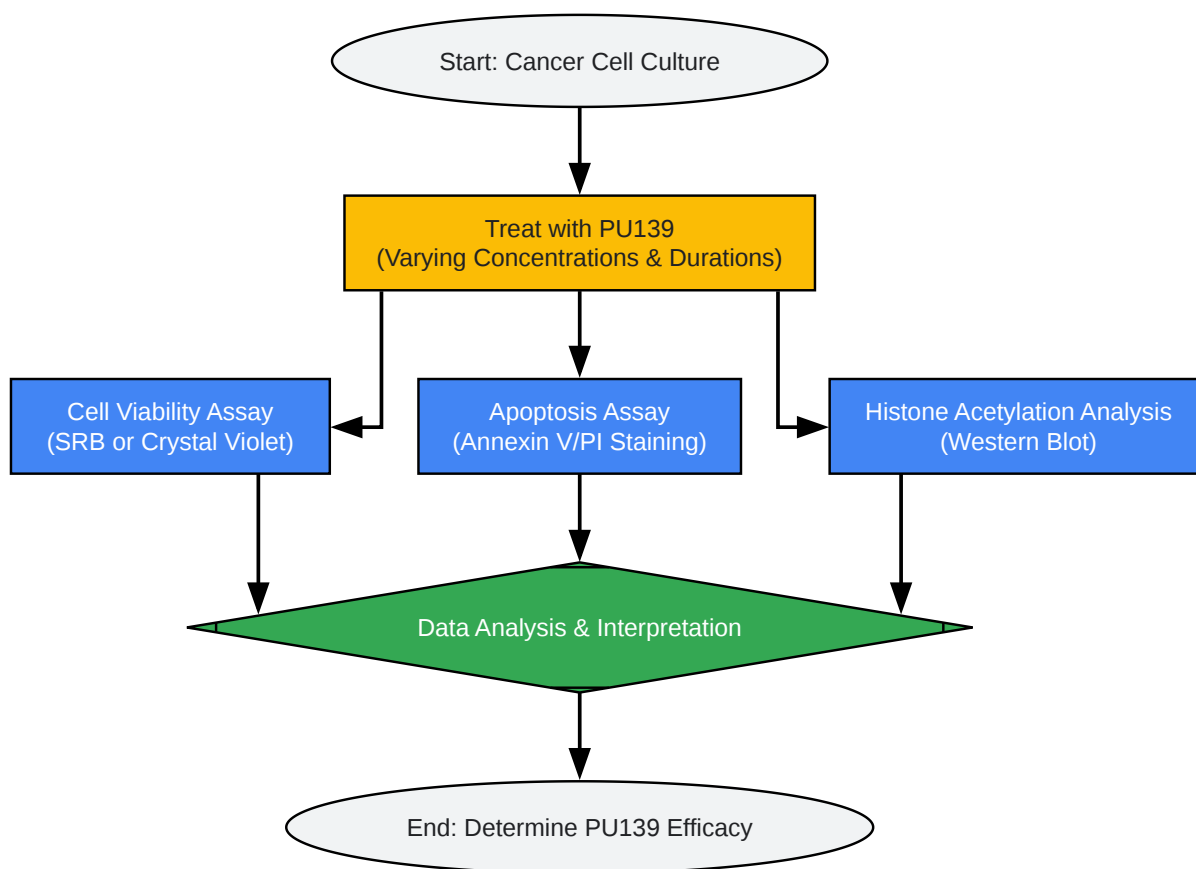
Materials:

- **PU139** stock solution
- Cell culture dishes
- PBS
- Triton Extraction Buffer (TEB)
- 0.2 N HCl
- BCA Protein Assay Kit
- SDS-PAGE gels
- Transfer buffer
- PVDF membrane
- Blocking buffer (e.g., 5% non-fat milk in TBST)
- Primary antibodies (e.g., anti-acetyl-Histone H3, anti-total-Histone H3)
- HRP-conjugated secondary antibody
- Chemiluminescent substrate

Procedure:

- **Cell Treatment and Lysis:** Treat cells with **PU139** for a specified duration (e.g., 3 hours). Wash cells with cold PBS and lyse in TEB on ice.
- **Nuclear Isolation:** Centrifuge to pellet the nuclei.
- **Histone Extraction:** Resuspend the nuclear pellet in 0.2 N HCl and incubate overnight at 4°C with rotation to acid-extract histones.
- **Protein Quantification:** Centrifuge to collect the supernatant containing histones and determine the protein concentration using a BCA assay.
- **SDS-PAGE and Transfer:** Separate equal amounts of histone proteins on an SDS-PAGE gel and transfer them to a PVDF membrane.
- **Blocking:** Block the membrane with blocking buffer for 1 hour at room temperature.
- **Antibody Incubation:** Incubate the membrane with primary antibodies against specific acetylated histones and total histone (as a loading control) overnight at 4°C.
- **Secondary Antibody Incubation:** Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
- **Detection:** Visualize the protein bands using a chemiluminescent substrate and an imaging system.

## Experimental Workflow



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Caption: General workflow for evaluating **PU139** in cancer cells.

## Conclusion

**PU139** is a valuable tool for investigating the role of histone acetylation in cancer biology. The provided data and protocols offer a framework for studying its effects on cancer cell viability, apoptosis, and histone modification status. Researchers should optimize treatment concentrations and durations for their specific cell lines of interest. The synergistic potential of **PU139** with other anticancer agents, such as doxorubicin, also warrants further investigation.

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